

Mitoxantrone-d8 chemical properties and structure

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An In-Depth Technical Guide to Mitoxantrone-d8: Chemical Properties and Structure

Introduction

Mitoxantrone-d8 is the deuterium-labeled form of Mitoxantrone, an anthracenedione-derived antineoplastic agent.[1][2] Due to its isotopic labeling, **Mitoxantrone-d8** serves as an invaluable internal standard for the quantification of Mitoxantrone in biological samples through mass spectrometry-based methods like GC-MS or LC-MS.[3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **Mitoxantrone-d8**, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

Mitoxantrone-d8 shares its core structure with Mitoxantrone but is distinguished by the presence of eight deuterium atoms. This isotopic substitution is specifically on the two hydroxyethyl groups of the side chains.[3] The formal name for **Mitoxantrone-d8** is 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl-1,1,2,2-d4)amino]ethyl]amino]-9,10-anthracenedione.[3]

Structural Information

The fundamental structure consists of a planar tricyclic anthraquinone system, which is crucial for its interaction with DNA.[4] The deuterium labeling does not alter the core mechanism of action but provides a distinct mass signature for analytical purposes.



Physicochemical Properties

The key physicochemical properties of **Mitoxantrone-d8** are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C22H20D8N4O6	[2][3][5]
Molecular Weight	452.53 g/mol	[2][5]
CAS Number	1189974-82-0	[2][3][5]
Appearance	Crystalline Solid	[6]
Storage Temperature	-20°C	[3][6][7]
Melting Point	145°C	[7]
Solubility	Soluble in DMSO and Methanol	[3]
Purity	≥99% deuterated forms (d1-d8)	[3]
Canonical SMILES	OCCNCCNc1ccc(NCCNCCO) c2C(=O)c3c(O)ccc(O)c3C(=O) c12	[6]
Isomeric SMILES	[2H]C([2H])(C([2H]) ([2H])O)NCCNC1=C2C(=C(C= C1)NCCNC([2H])([2H])C([2H]) ([2H])O)C(=O)C3=C(C=CC(=C 3C2=O)O)O	[6]

Mechanism of Action

As an analogue of Mitoxantrone, **Mitoxantrone-d8** is understood to follow the same biological pathways. Mitoxantrone is a potent DNA-reactive agent that functions primarily as a topoisomerase II inhibitor.[1][8] Its mechanism involves several key steps:

Foundational & Exploratory

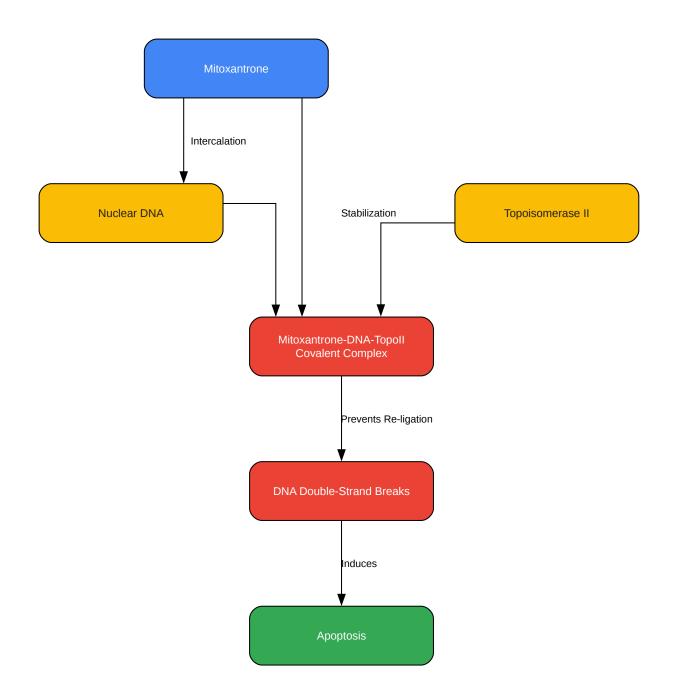




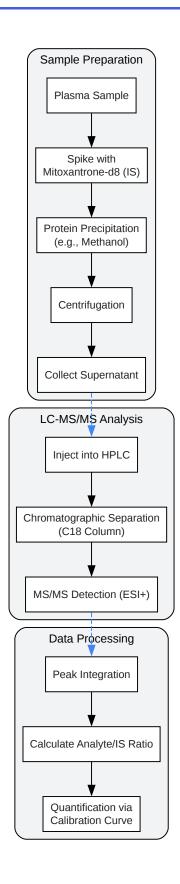
- DNA Intercalation: The planar aromatic ring system of the molecule inserts itself between DNA base pairs.[1][8] This intercalation disrupts the normal helical structure of DNA, thereby inhibiting DNA synthesis and repair processes.[1][9]
- Topoisomerase II Inhibition: Mitoxantrone stabilizes the complex formed between DNA and the topoisomerase II enzyme.[8] This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to an accumulation of double-strand breaks.[8]
- Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[8][10]
- Immunosuppressive Effects: Mitoxantrone also exhibits immunosuppressive properties by inhibiting the proliferation of T cells, B cells, and macrophages.[8][11] It impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines.[11]

The following diagram illustrates the primary mechanism of action of Mitoxantrone.









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